molecular formula C18H22N2O B5881034 N-(1-ethyl-4-piperidinyl)-2-naphthamide

N-(1-ethyl-4-piperidinyl)-2-naphthamide

Cat. No. B5881034
M. Wt: 282.4 g/mol
InChI Key: BGTXEBPSEFPNFV-UHFFFAOYSA-N
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Description

N-(1-ethyl-4-piperidinyl)-2-naphthamide, commonly known as N-ethyl-4-piperidone (NEP), is a chemical compound that has been widely used in scientific research. NEP is a cyclic ketone and a derivative of 2-naphthylamine, which is a known carcinogen. NEP has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and dyes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-piperidinyl)-2-naphthamide is not well understood. However, it is believed to act as a GABA reuptake inhibitor, which increases the concentration of GABA in the brain. GABA is a neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects
N-(1-ethyl-4-piperidinyl)-2-naphthamide has been shown to have both biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can lead to sedation and anxiolytic effects. N-(1-ethyl-4-piperidinyl)-2-naphthamide has also been shown to have anticonvulsant effects and has been used in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-4-piperidinyl)-2-naphthamide in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a useful tool for drug discovery. However, one limitation of using N-(1-ethyl-4-piperidinyl)-2-naphthamide is its potential toxicity. N-(1-ethyl-4-piperidinyl)-2-naphthamide is a derivative of 2-naphthylamine, which is a known carcinogen. Therefore, precautions must be taken when handling N-(1-ethyl-4-piperidinyl)-2-naphthamide.

Future Directions

There are several future directions for the use of N-(1-ethyl-4-piperidinyl)-2-naphthamide in scientific research. One direction is the development of new drugs using N-(1-ethyl-4-piperidinyl)-2-naphthamide as a building block. N-(1-ethyl-4-piperidinyl)-2-naphthamide has been used in the synthesis of several drugs, but there is potential for the development of new drugs with different pharmacological properties. Another direction is the investigation of the mechanism of action of N-(1-ethyl-4-piperidinyl)-2-naphthamide. The exact mechanism of action of N-(1-ethyl-4-piperidinyl)-2-naphthamide is not well understood, and further research is needed to elucidate its pharmacological effects. Finally, the potential toxicity of N-(1-ethyl-4-piperidinyl)-2-naphthamide should be further investigated to ensure safe handling in laboratory settings.
Conclusion
In conclusion, N-(1-ethyl-4-piperidinyl)-2-naphthamide, or N-(1-ethyl-4-piperidinyl)-2-naphthamide, is a versatile chemical compound that has been widely used in scientific research. N-(1-ethyl-4-piperidinyl)-2-naphthamide has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and dyes. Its mechanism of action is not well understood, but it is believed to act as a GABA reuptake inhibitor. N-(1-ethyl-4-piperidinyl)-2-naphthamide has both biochemical and physiological effects, including sedation, anxiolytic effects, and anticonvulsant effects. While N-(1-ethyl-4-piperidinyl)-2-naphthamide has advantages for use in lab experiments, its potential toxicity must be considered. Future research directions for N-(1-ethyl-4-piperidinyl)-2-naphthamide include the development of new drugs, investigation of its mechanism of action, and further investigation of its potential toxicity.

Synthesis Methods

N-(1-ethyl-4-piperidinyl)-2-naphthamide can be synthesized through a multi-step process. The first step involves the reaction of 2-naphthylamine with ethyl chloroformate to form N-(2-naphthyl) ethyl carbamate. The second step involves the reduction of N-(2-naphthyl) ethyl carbamate with lithium aluminum hydride to form N-(1-ethyl-2-naphthyl) ethylamine. The final step involves the reaction of N-(1-ethyl-2-naphthyl) ethylamine with acetic anhydride to form N-(1-ethyl-4-piperidinyl)-2-naphthamide.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-2-naphthamide has been widely used in scientific research as a building block in the synthesis of various compounds. It has been used in the synthesis of drugs, including antidepressants, antipsychotics, and anticonvulsants. N-(1-ethyl-4-piperidinyl)-2-naphthamide has also been used in the synthesis of pesticides and dyes.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-20-11-9-17(10-12-20)19-18(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13,17H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXEBPSEFPNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)naphthalene-2-carboxamide

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